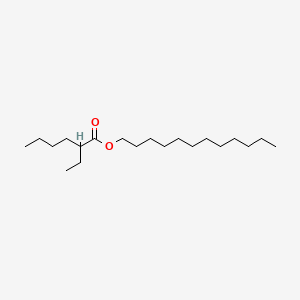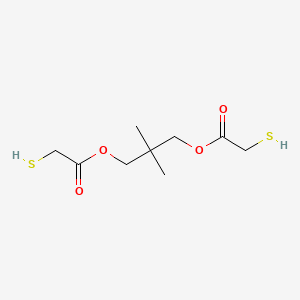
Lapao
Descripción general
Descripción
Lauramidopropylamine oxide, commonly referred to as Lapao, is an amphoteric surfactant. It is known for its ability to act as both a non-ionic and cationic surfactant depending on the pH of the solution. This compound is widely used in various personal care and cleaning products due to its excellent foaming, thickening, and conditioning properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lauramidopropylamine oxide is synthesized through the reaction of lauric acid with 3-dimethylaminopropylamine, followed by oxidation. The reaction typically involves the following steps:
Amidation: Lauric acid reacts with 3-dimethylaminopropylamine to form lauramidopropylamine.
Industrial Production Methods
In industrial settings, the production of lauramidopropylamine oxide involves large-scale reactors where the amidation and oxidation reactions are carried out under controlled conditions. The process ensures high purity and yield of the final product. The compound is then purified and formulated into various products .
Análisis De Reacciones Químicas
Types of Reactions
Lauramidopropylamine oxide undergoes several types of chemical reactions, including:
Oxidation: As part of its synthesis, lauramidopropylamine is oxidized to form lauramidopropylamine oxide.
Reduction: Under certain conditions, lauramidopropylamine oxide can be reduced back to lauramidopropylamine.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation step.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Major Products Formed
The primary product formed from these reactions is lauramidopropylamine oxide. Depending on the reaction conditions, other by-products may include unreacted lauric acid, 3-dimethylaminopropylamine, and various oxidation or reduction intermediates .
Aplicaciones Científicas De Investigación
Lauramidopropylamine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: It is employed in cell culture and molecular biology experiments due to its gentle nature and compatibility with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is widely used in personal care products, household cleaners, and industrial cleaning agents due to its excellent foaming and cleaning properties
Mecanismo De Acción
Lauramidopropylamine oxide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, spreading, and emulsification. The compound interacts with both hydrophilic and hydrophobic molecules, making it effective in cleaning and conditioning applications. Its amphoteric nature allows it to function effectively across a wide range of pH levels .
Comparación Con Compuestos Similares
Similar Compounds
Cocamidopropylamine oxide: Similar in structure and function, but derived from coconut oil.
Laurylamine oxide: Another amphoteric surfactant with similar properties but different molecular structure.
Cocamidopropyl betaine: A zwitterionic surfactant with similar applications in personal care products
Uniqueness
Lauramidopropylamine oxide stands out due to its excellent balance of foaming, thickening, and conditioning properties. Its ability to function effectively across a wide range of pH levels makes it highly versatile in various formulations. Additionally, its gentle nature makes it suitable for use in products designed for sensitive skin and hair .
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-oxododecan-1-amine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)19(21)16-13-15-18(2)3/h19H,4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHSGBFHVGQXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[NH+](CCCN(C)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)










